An In-depth Technical Guide to 3-(4-Bromophenoxy)propane-1,2-diol for Advanced Research
An In-depth Technical Guide to 3-(4-Bromophenoxy)propane-1,2-diol for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of 3-(4-Bromophenoxy)propane-1,2-diol (CAS No. 63834-59-3), a molecule of interest in synthetic and medicinal chemistry. Given the limited availability of specific experimental data for this compound, this guide leverages data from its non-brominated analog, 3-phenoxypropane-1,2-diol, and the broader class of aryloxypropanediols to provide a thorough and practical resource. This approach allows for a robust understanding of its core properties, synthesis, and potential applications.
Introduction to 3-(4-Bromophenoxy)propane-1,2-diol
3-(4-Bromophenoxy)propane-1,2-diol belongs to the class of aryloxypropanediols, which are characterized by a propane-1,2-diol moiety linked to an aromatic ring via an ether bond. The presence of a bromine atom on the phenyl ring at the para position is a key structural feature that can significantly influence the molecule's physicochemical properties and biological activity. Aryloxypropanediol scaffolds are integral to numerous pharmacologically active compounds, highlighting the potential of this molecule as a building block in drug discovery.
Physicochemical and Spectral Properties
While specific experimental data for 3-(4-Bromophenoxy)propane-1,2-diol is not extensively documented, we can infer its properties based on its structure and data from its close analog, 3-phenoxypropane-1,2-diol.
Table 1: Physicochemical Properties
| Property | 3-(4-Bromophenoxy)propane-1,2-diol (Predicted/Inferred) | 3-phenoxypropane-1,2-diol (Experimental) | Rationale for Inference |
| CAS Number | 63834-59-3 | 538-43-2[1] | - |
| Molecular Formula | C₉H₁₁BrO₃ | C₉H₁₂O₃[1] | - |
| Molecular Weight | 247.09 g/mol | 168.19 g/mol [2] | The addition of a bromine atom in place of a hydrogen atom significantly increases the molecular weight. |
| Appearance | White to off-white solid | Colorless to yellowish viscous liquid or white powder[2][3] | The introduction of the bromo group may lead to a solid state at room temperature due to increased intermolecular forces. |
| Melting Point | Likely higher than 42°C | 42°C[3] | The bromine atom increases molecular weight and polarizability, likely leading to stronger crystal lattice interactions and a higher melting point. |
| Boiling Point | Expected to be significantly higher than 171°C | 171°C[3] | The increased molecular weight and polarity due to the bromine atom will increase the boiling point. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone); sparingly soluble in water. | Soluble in water, ethanol, and acetone[3]. | The hydrophobic nature of the bromophenyl group may decrease water solubility compared to the non-brominated analog. |
Spectral Data Interpretation
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¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the bromophenyl ring, likely as two doublets in the aromatic region due to the para-substitution. The protons of the propane-1,2-diol moiety would appear as a series of multiplets in the upfield region. The chemical shifts of the protons adjacent to the oxygen atoms would be deshielded.
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¹³C NMR: The spectrum would display distinct signals for the carbon atoms of the bromophenyl ring and the three carbons of the propane-1,2-diol chain. The carbon attached to the bromine atom would show a characteristic chemical shift.
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IR Spectroscopy: The IR spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the diol group. C-O stretching vibrations for the ether linkage would be observed around 1250 cm⁻¹. The presence of the aromatic ring would be indicated by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. A C-Br stretching frequency would be expected in the lower frequency region of the spectrum.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) would be observed for the molecular ion and any bromine-containing fragments. Common fragmentation patterns would involve the loss of water and cleavage of the ether bond. For the analogous 3-phenoxy-1,2-propanediol, the mass spectrum shows a prominent peak at m/z 94, corresponding to the phenoxy fragment, and the molecular ion peak at m/z 168[2][4][5].
Synthesis of 3-(4-Bromophenoxy)propane-1,2-diol
The most common and efficient method for synthesizing 3-aryloxy-propane-1,2-diols is through a variation of the Williamson ether synthesis [6][7][8]. This involves the reaction of a phenoxide with an appropriate three-carbon electrophile.
Proposed Synthetic Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of 3-(4-Bromophenoxy)propane-1,2-diol from 4-bromophenol and glycidol.
Reaction Scheme:
A simplified Williamson ether synthesis workflow.
Step-by-Step Methodology:
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Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol in a suitable solvent such as methanol or ethanol.
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Add a stoichiometric equivalent of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution. Stir the mixture at room temperature until the 4-bromophenol is completely deprotonated to form the sodium or potassium 4-bromophenoxide.
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Nucleophilic Attack: To the freshly prepared phenoxide solution, add glycidol dropwise. Glycidol is a suitable three-carbon electrophile containing an epoxide ring.
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Reaction and Workup: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl).
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Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-(4-Bromophenoxy)propane-1,2-diol.
Causality in Experimental Choices:
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Choice of Base: A strong base is necessary to deprotonate the phenol, which has a pKa of around 10. Sodium hydroxide is a cost-effective and readily available choice.
-
Choice of Electrophile: Glycidol is an excellent choice as it directly introduces the propane-1,2-diol moiety upon nucleophilic ring-opening of the epoxide by the phenoxide. This is a highly efficient and atom-economical approach.
-
Solvent: A polar protic solvent like ethanol or methanol is suitable for dissolving the reactants and facilitating the reaction.
Potential Applications in Drug Development and Research
While specific biological activities of 3-(4-Bromophenoxy)propane-1,2-diol are not extensively reported, the aryloxypropanediol scaffold is a well-established pharmacophore.
Precursor for Beta-Blockers
Many beta-blockers, used in the treatment of cardiovascular diseases like hypertension and angina, are aryloxypropanolamine derivatives. The 3-aryloxy-propane-1,2-diol structure can be a key intermediate in the synthesis of these drugs[9]. The diol can be chemically modified to introduce the necessary amine functionality.
Potential synthetic route to beta-blocker analogs.
Antimicrobial and Other Biological Activities
Derivatives of aryloxypropanediols have demonstrated a range of biological activities. For instance, synthetic 1,3-bis(aryloxy)propan-2-amines have shown antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[10]. The presence of a halogen, such as bromine, on the aromatic ring is a common feature in many marine natural products with potent biological activities, including antibacterial, antifungal, and anticancer properties[11]. Therefore, 3-(4-Bromophenoxy)propane-1,2-diol could serve as a valuable starting material for the synthesis of novel bioactive compounds.
Conclusion
3-(4-Bromophenoxy)propane-1,2-diol is a chemical entity with significant potential in synthetic and medicinal chemistry. While direct experimental data is limited, a comprehensive understanding of its properties and reactivity can be established through the analysis of analogous compounds. Its straightforward synthesis via the Williamson ether reaction and its structural similarity to known pharmacophores make it an attractive building block for the development of new therapeutic agents and other functional molecules. Further research into the specific properties and biological activities of this compound is warranted to fully explore its potential.
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